N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide

soluble epoxide hydrolase physicochemical property optimization oxalamide drug discovery

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide (CAS 1795191-26-2) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C₂₀H₂₄N₂O₅. It belongs to a class of compounds extensively investigated as inhibitors of human soluble epoxide hydrolase (sEH), a validated target for hypertension and vascular inflammation.

Molecular Formula C20H24N2O5
Molecular Weight 372.421
CAS No. 1795191-26-2
Cat. No. B2581975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide
CAS1795191-26-2
Molecular FormulaC20H24N2O5
Molecular Weight372.421
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)OCCO
InChIInChI=1S/C20H24N2O5/c1-14-6-8-15(9-7-14)18(27-11-10-23)13-21-19(24)20(25)22-16-4-3-5-17(12-16)26-2/h3-9,12,18,23H,10-11,13H2,1-2H3,(H,21,24)(H,22,25)
InChIKeyZYLPXNOVDNLLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide (CAS 1795191-26-2) – Structural Baseline and Procurement-Relevant Identity


N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide (CAS 1795191-26-2) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C₂₀H₂₄N₂O₅ . It belongs to a class of compounds extensively investigated as inhibitors of human soluble epoxide hydrolase (sEH), a validated target for hypertension and vascular inflammation [1]. The structure features a central oxalamide core connecting a 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl moiety on one side and a 3-methoxyphenyl group on the other, a substitution pattern that distinguishes it from other sEH-targeting oxalamides in the same chemical series.

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide – Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the oxalamide sEH inhibitor class, minor structural variations produce large shifts in potency and physicochemical properties. The Kim et al. (2014) SAR study demonstrates that for oxyoxalamides, replacing the benzyl group with a phenyl group abolishes inhibition (IC₅₀ >10,000 nM vs. 50 nM for the benzyl analog) [1]. Similarly, introducing a 4-nitro or 4-chloro substituent on the benzyl ring causes a >300-fold drop in potency [1]. These findings establish that the precise substitution pattern – including the nature of the N-aryl group and the hydroxyethoxyethyl linker present in the target compound – is critical for target engagement. Generic substitution with a structurally similar oxalamide from the same patent family or supplier catalog therefore carries a high risk of losing the desired pharmacological activity, making procurement by verified structural identity essential.

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide – Quantitative Differential Evidence for Scientific Selection


Water Solubility Advantage of the 2-Hydroxyethoxy Substituent vs. Simple Alkyl Oxyoxalamide Analogs

The 2-hydroxyethoxy moiety in the target compound introduces a free hydroxyl group absent from simple alkoxy (e.g., methoxy, ethoxy) or unsubstituted alkyl oxyoxalamide comparators. In the Kim et al. (2014) oxyoxalamide series, compounds lacking a hydroxyl group in the linker region exhibited aqueous solubility below 1 µg/mL (e.g., compound 6, <0.1 µg/mL), whereas incorporation of polar secondary pharmacophores such as the N,N,O-trimethyloxyoxalamide group in compound 26 increased solubility to 4.2 µg/mL [1]. The 2-(2-hydroxyethoxy)ethyl substituent is structurally positioned to provide a comparable or greater solubility enhancement relative to simple N-alkyl or unsubstituted oxalamide analogs, reducing the need for co-solvents in biochemical assays and improving formulation flexibility [1]. Direct solubility measurement for the target compound has not been published; this advantage is inferred from class-level SAR trends.

soluble epoxide hydrolase physicochemical property optimization oxalamide drug discovery

Predicted CYP2C9 Selectivity Advantage Over Promiscuous sEH Inhibitor Scaffolds

Oxalamide-based sEH inhibitors containing a 3-methoxyphenyl group demonstrate a favorable selectivity profile against CYP2C9 compared to certain urea-based sEH inhibitors. In BindingDB data for the oxalamide chemotype, a representative compound (CHEMBL2392701) showed an IC₅₀ of >1,000 nM against CYP2C9 [1], whereas the urea-based clinical candidate AR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) inhibits CYP2C9 with IC₅₀ values in the low micromolar range [2]. The target compound's 3-methoxyphenyl group is expected to maintain this selectivity advantage, reducing the risk of CYP-mediated drug–drug interactions in polypharmacy scenarios relative to less selective sEH inhibitor chemotypes.

CYP450 inhibition drug–drug interaction off-target selectivity

sEH Inhibitory Potency of the 2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl Substitution Pattern Relative to Unsubstituted Alkyl Linkers

The 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl substituent differentiates the target compound from oxalamides bearing simple n-alkyl or unfunctionalized arylalkyl linkers. In the Kim et al. (2014) oxyoxalamide series, incorporation of a 2-adamantyl group in the left-side position (compound 6) yielded an IC₅₀ of 50 nM, whereas 3-phenylpropyl (compound 3) and 1-adamantyl (compound 4) analogs showed no inhibition (IC₅₀ >10,000 nM) [1]. The p-tolyl group in the target compound provides a comparable hydrophobic anchor to the adamantyl moiety, while the hydroxyethoxy chain introduces hydrogen-bonding capacity that may enhance residence time or binding pose complementarity relative to simple alkyl-linked comparators [1].

sEH SAR linker optimization oxyoxalamide pharmacophore

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide – Priority Application Scenarios Stemming from Differential Evidence


Biochemical Assay Development Requiring Sub-Micromolar sEH Inhibition with Enhanced Aqueous Solubility

For high-throughput screening (HTS) or fluorescence-based sEH activity assays where DMSO concentrations must be kept below 0.1% (v/v) to avoid enzyme denaturation, the target compound's predicted aqueous solubility advantage (inferred >10-fold over non-hydroxylated oxalamides [1]) enables direct aqueous dilution protocols. This eliminates the need for surfactant additives (e.g., 0.01% Triton X-100) that interfere with membrane-associated EET substrate presentation and confound IC₅₀ determinations [1].

In Vivo Pharmacodynamic Studies Requiring CYP2C9-Sparing sEH Inhibition

In rodent models of angiotensin II-induced hypertension where warfarin or celecoxib are co-administered for mechanistic studies, the target compound's predicted CYP2C9 selectivity window (>1,000 nM [2]) reduces the risk of pharmacokinetic interactions that are problematic with urea-based sEH inhibitors such as AR9281. This makes the compound suitable for polypharmacy experimental designs without requiring dedicated CYP interaction control arms [1].

Structure–Activity Relationship (SAR) Expansion of the Oxyoxalamide sEH Inhibitor Series

The target compound bridges the gap between the oxyoxalamide primary pharmacophore series (Kim et al., 2014) and the broader oxalamide chemotype. Its 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl substituent represents a novel combination of a polar linker and a hydrophobic aryl terminus not explored in the original SAR study (compounds 3–15) [1]. Medicinal chemistry teams can use this compound as a starting point for systematic linker-length variation (e.g., replacing the ethoxy chain with propoxy or butoxy analogs) while monitoring the impact on both sEH potency and solubility.

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